Sodium Lauroampho PG-Acetate Phosphate: Molecular Structure Differentiation from Standard Amphoacetates
Sodium lauroampho PG-acetate phosphate possesses a distinct molecular architecture compared to the simpler amphoacetate class. The target compound (C21H42N2NaO9P) incorporates a propylene glycol (PG) spacer and a phosphate ester group, which are absent in sodium lauroamphoacetate (C18H34N2NaO3) [1]. This structural difference results in a molecular weight of 520.5 g/mol for the target compound versus 349.5 g/mol for sodium lauroamphoacetate—an increase of approximately 171 g/mol (49% higher) [1]. The presence of the phosphate group enhances the molecule's ability to function as a hydrotrope and foam booster, a feature not present in non-phosphated amphoteric analogs [2].
| Evidence Dimension | Molecular structure and molecular weight |
|---|---|
| Target Compound Data | C21H42N2NaO9P; 520.5 g/mol; contains propylene glycol spacer and phosphate ester group |
| Comparator Or Baseline | Sodium lauroamphoacetate: C18H34N2NaO3; 349.5 g/mol; lacks PG spacer and phosphate group |
| Quantified Difference | Molecular weight difference: +171 g/mol (49% higher); structural difference: presence of PG spacer and phosphate ester group in target compound |
| Conditions | Molecular characterization based on chemical structure and published molecular formula data |
Why This Matters
This quantifiable structural differentiation confirms that the compound cannot be functionally substituted by standard amphoacetates, providing a verifiable basis for procurement specification.
- [1] TheFreeDictionary Encyclopedia. Sodium lauroamphoacetate: Properties and Synthesis. View Source
- [2] Deascal. Sodium Lauroampho Pg-Acetate Phosphate: An In-Depth Look at Its Role in Cosmetics. 2024. View Source
